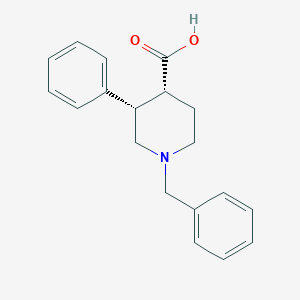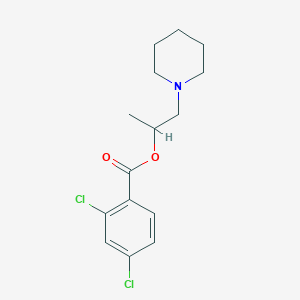
Quinolin-8-yl 3,4-dimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Quinolin-8-yl 3,4-dimethoxybenzoate, also known as QDMB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. QDMB is a derivative of benzoate and quinoline, and it is known for its unique properties that make it suitable for use in various laboratory experiments.
作用機序
The mechanism of action of Quinolin-8-yl 3,4-dimethoxybenzoate is not yet fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Quinolin-8-yl 3,4-dimethoxybenzoate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to cell cycle arrest and apoptosis. Quinolin-8-yl 3,4-dimethoxybenzoate has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
Quinolin-8-yl 3,4-dimethoxybenzoate has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell migration and invasion. Quinolin-8-yl 3,4-dimethoxybenzoate has also been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
Quinolin-8-yl 3,4-dimethoxybenzoate has several advantages as a chemical compound for laboratory experiments. It is easy to synthesize, stable under various conditions, and exhibits potent biological activity. However, Quinolin-8-yl 3,4-dimethoxybenzoate also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the research and development of Quinolin-8-yl 3,4-dimethoxybenzoate. One potential direction is the optimization of its chemical structure to enhance its biological activity and reduce its toxicity. Another direction is the investigation of its potential applications in the treatment of other diseases such as diabetes and cardiovascular diseases. Additionally, further research is needed to fully understand the mechanism of action of Quinolin-8-yl 3,4-dimethoxybenzoate and its potential interactions with other drugs and compounds.
Conclusion:
In conclusion, Quinolin-8-yl 3,4-dimethoxybenzoate is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications in various fields. Quinolin-8-yl 3,4-dimethoxybenzoate has been shown to exhibit potent anticancer and neuroprotective activity, making it a potential candidate for the treatment of cancer and neurodegenerative diseases. Further research is needed to fully understand the mechanism of action of Quinolin-8-yl 3,4-dimethoxybenzoate and its potential applications in other fields.
合成法
The synthesis of Quinolin-8-yl 3,4-dimethoxybenzoate involves the reaction between 3,4-dimethoxybenzoic acid and 8-aminoquinoline in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction results in the formation of Quinolin-8-yl 3,4-dimethoxybenzoate as a white crystalline solid with a melting point of 171-173°C.
科学的研究の応用
Quinolin-8-yl 3,4-dimethoxybenzoate has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. Quinolin-8-yl 3,4-dimethoxybenzoate has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Quinolin-8-yl 3,4-dimethoxybenzoate has also been shown to possess neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
製品名 |
Quinolin-8-yl 3,4-dimethoxybenzoate |
|---|---|
分子式 |
C18H15NO4 |
分子量 |
309.3 g/mol |
IUPAC名 |
quinolin-8-yl 3,4-dimethoxybenzoate |
InChI |
InChI=1S/C18H15NO4/c1-21-14-9-8-13(11-16(14)22-2)18(20)23-15-7-3-5-12-6-4-10-19-17(12)15/h3-11H,1-2H3 |
InChIキー |
OUHARPFRCLDZCC-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)OC |
正規SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=CC=CC3=C2N=CC=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[Benzyl(methyl)amino]propan-2-yl thiophene-2-carboxylate](/img/structure/B257222.png)
![N-[2-(1-pyrrolidinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B257224.png)
![N-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B257226.png)
![9-[4-(diethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257229.png)
![N-[1-(2-naphthyl)ethyl]-3-phenylpropanamide](/img/structure/B257234.png)
![2-bromo-N-[2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B257235.png)
![3,5-di-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B257236.png)
![1-[Benzyl(methyl)amino]propan-2-yl 2,4-dichlorobenzoate](/img/structure/B257237.png)
![9-[4-(dimethylamino)-2-butynyl]-9H-fluoren-9-ol](/img/structure/B257240.png)


![2-[(Dimethylamino)methyl]phenyl dimethylcarbamate](/img/structure/B257243.png)

